Colubrinoside (colubrina asiatica)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This plant belongs to the Rhamnaceae family and is native to tropical and subtropical regions, including eastern Africa, India, Southeast Asia, Australia, and the Pacific Islands . Colubrinoside has garnered attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The extraction of Colubrinoside from Colubrina asiatica involves several steps. The leaves of the plant are typically washed and dried before undergoing extraction. One common method is microwave-assisted extraction (MAE), which optimizes the extraction conditions using parameters such as irradiation time, solvent-to-solid ratio, and microwave power . The optimal conditions for MAE have been found to be an irradiation time of approximately 6 minutes, a solvent-to-solid ratio of 28.31 mL/g, and a microwave power of 445 W .

Industrial Production Methods: Industrial production of Colubrinoside may involve scaling up the MAE process or using other extraction techniques such as ultrasonic-assisted extraction (UAE) and solvent extraction (SE). These methods aim to maximize the yield and purity of the compound while maintaining its bioactive properties .

Chemical Reactions Analysis

Types of Reactions: Colubrinoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used to oxidize Colubrinoside.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the compound.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻) to replace certain groups in the molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Colubrinoside.

Scientific Research Applications

Chemistry: Colubrinoside serves as a valuable compound for studying saponin chemistry and developing new synthetic methodologies.

Biology: The compound exhibits significant biological activities, including antioxidant, antimicrobial, and cytotoxic properties

Mechanism of Action

The mechanism of action of Colubrinoside involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . Its antimicrobial properties are linked to the disruption of bacterial cell membranes and inhibition of essential enzymes . Additionally, Colubrinoside’s cytotoxic effects on cancer cells are mediated through the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Colubrinoside is unique among saponins due to its specific structural features and biological activities. Similar compounds include other saponins isolated from Colubrina asiatica, such as jujubogenin derivatives . These compounds share similar chemical structures but differ in their specific functional groups and bioactivities. For instance, jujubogenin-3-O-[2-O-acetyl-3-O-(3-O-beta-D-xylopyranosyl-4-O-acetyl-beta-D-glucopyranosyl)-alpha-L-arabinoside] exhibits distinct pharmacological properties compared to Colubrinoside .

Conclusion

Colubrinoside from Colubrina asiatica is a compound of significant interest due to its diverse chemical reactions, biological activities, and potential applications in various fields. Its unique properties and mechanisms of action make it a valuable subject for further research and development.

Properties

CAS No. |

87834-10-4 |

|---|---|

Molecular Formula |

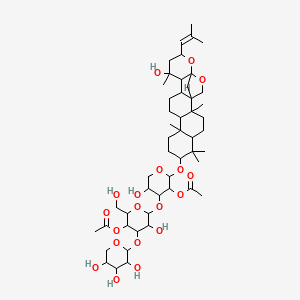

C50H78O19 |

Molecular Weight |

983.1 g/mol |

IUPAC Name |

[6-[3-acetyloxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl] acetate |

InChI |

InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-44-40(64-25(4)53)37(29(55)20-61-44)67-43-36(58)39(38(63-24(3)52)30(18-51)65-43)68-42-35(57)34(56)28(54)19-60-42/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3 |

InChI Key |

XZQXLJBNWHQGAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)OC(=O)C)OC9C(C(C(CO9)O)O)O)O)OC(=O)C)C)(C)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.